Compound Description: 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine, often labeled with fluorine-18 (6-18F-fluoro-l-DOPA), serves as a radiopharmaceutical in neurological and oncological PET imaging. [] Conventional methods for its preparation using electrophilic labeling are costly and yield limited activity. [] As an alternative, an isotopic exchange reaction involving the precursor (2S,5S)-tert-butyl-5-(4-benzyloxy-2-fluoro-5-formylbenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate offers advantages in large-scale production and cost-effectiveness. [] This three-step radiosynthesis, utilizing nucleophilic 18F-fluoride, produces carrier-added (CA) 6-18F-fluoro-l-DOPA with high enantiomeric purity (>96% l-isomer) and specific activity. [] The optimized isotopic exchange achieves approximately 50% radiochemical yield, resulting in a total yield of about 22% for CA 6-18F-fluoro-l-DOPA within a synthesis time of 105 minutes. []
Compound Description: 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, designated as CJ-13,454, represents an orally active 5-lipoxygenase (5-LO) inhibitor. [] This compound emerged from structural modifications aimed at improving upon a previous lead, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918), which showed cataract formation in rats. [] By replacing the methoxy group with a carboxamide and reducing lipophilicity, CJ-13,454 demonstrated enhanced metabolic stability, improved bioavailability, and a safer toxicological profile compared to its predecessor. []
Compound Description: 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) represents a lead compound in the search for novel analgesics and therapies for central nervous system disorders. [] This compound exhibits high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, making it a promising target for modulating nicotinic cholinergic transmission. [, , ] Research has focused on developing analogs of 5a with improved selectivity and pharmacological profiles. []
Compound Description: A series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues (5b-g) were synthesized and evaluated for their pharmacological properties. [] These compounds were designed as bioisosteres of 5a, exploring the impact of various substituents on the phenyl ring. The study aimed to identify compounds with high affinity for α4β2-nAChR and low affinity for α7-nAChR. [] Among these, the 4-carbamoylphenyl analogue (5g) demonstrated high selectivity for α4β2-nAChR over α3β4- and α7-nAChRs. [] All analogues acted as antagonists at α4β2-, α3β4-, and α7-nAChRs and antagonized nicotine-induced antinociception in the tail-flick test. []
Compound Description: 2-Fluoro-3-(4-nitro-phenyl)deschloroepibatidine, abbreviated as 4-nitro-PFEB, exhibits potent antagonist activity at neuronal α4β2 nicotinic acetylcholine receptors (nAChRs). [, ] Electrophysiological studies demonstrate its ability to inhibit acetylcholine (ACh)-induced currents in a concentration-dependent manner, with an IC50 value of 0.1 μM. [, ] It displays selectivity for α4β2 nAChRs over α3β4 and α7 subtypes. [, ] This selectivity, combined with its high binding affinity and antagonist properties, makes 4-nitro-PFEB a valuable pharmacological tool for investigating nAChR function and exploring potential therapeutic applications in addiction and central nervous system disorders. [, ]
Compound Description: 2-exo-(2′-[18F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane, radiolabeled with fluorine-18 as [18F]F2PhEP, serves as a potent radioligand for imaging nicotinic acetylcholine receptors (nAChRs) using positron emission tomography (PET). [] It exhibits high selectivity for the α4β2 nAChR subtype and demonstrates low toxicity. [] The synthesis of [18F]F2PhEP involves a two-step radiochemical process starting from the corresponding N-Boc-protected bromo derivative. [] This process includes nucleophilic heteroaromatic ortho-radiofluorination using K[18F]F-Kryptofix®222 complex and microwave activation, followed by deprotection to yield radiochemically pure (>95%) [18F]F2PhEP. []
3-Fluoroveratrole and 2-Fluoro-3,4-Dimethoxybenzaldehyde
Compound Description: 3-Fluoroveratrole serves as a key intermediate in the synthesis of 2-fluoro-3,4-dimethoxybenzaldehyde. [] A novel synthesis for these compounds was developed to address scalability and safety concerns associated with previous methods. []
Compound Description: A series of novel 1-[2-(Aryl substituted)-5-(4'-fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone derivatives (6a-6f) were synthesized and characterized. [] These compounds were evaluated for their cytotoxic activity against three human carcinoma cell lines (HeLa, HepG2, and Caco-2) using the MTT assay. [] Among the synthesized compounds, 6a and 6e exhibited promising cytotoxicity against the Caco-2 cell line, with IC50 values of 6.3 µM and 4.4 µM, respectively. []
Compound Description: (S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide (2) acts as an orally bioavailable KCNQ2 opener lacking CYP3A4 metabolism-dependent inhibition (MDI). [] This compound was developed through structure-activity relationship (SAR) studies aimed at addressing the CYP3A4 MDI observed with a related compound, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1). [] The incorporation of two fluorine atoms into the structure of 2 effectively blocked the formation of a reactive intermediate responsible for CYP3A4 MDI. []
Acetylated 3-deoxy-3-fluoro, 4-deoxy-4-fluoro, and 3,4-dideoxy-3,4-difluoro analogs of D-glucosamine and D-galactosamine
Compound Description: This series of acetylated fluorinated D-glucosamine and D-galactosamine analogs were synthesized using 1,6-anhydrohexopyranose chemistry. [] These compounds are significant because derivatives of D-glucosamine and D-galactosamine play vital roles as cell surface glycan components. [] Fluorinated analogs of these sugars have garnered interest as metabolic inhibitors of complex glycan biosynthesis and probes for studying protein-carbohydrate interactions. []
Compound Description: A series of 5-fluoro-2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione derivatives were designed and synthesized as potential herbicides. [] These compounds were inspired by the known protoporphyrinogen oxidase (protox) inhibiting activity of flumioxazin, a commercial herbicide. [] The synthesized compounds were evaluated for their herbicidal activity, with one analog, 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione (8e), exhibiting comparable activity to the lead compound B2055. []
Compound Description: 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran is a benzofuran derivative characterized by X-ray crystallography. [] The crystal structure reveals key structural features, including the dihedral angle between the 4-fluorophenyl ring and the benzofuran fragment, as well as intermolecular interactions contributing to crystal packing. []
Compound Description: 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride (1) is a potential antidepressant that acts by facilitating 5-HT neurotransmission. [] The development of a scalable and efficient synthesis for this compound was crucial for its advancement as a drug candidate. [] The optimized process involved key steps such as a Fischer indole synthesis, preparation and chlorination of a monohydroxypyrimidine, and coupling reactions to assemble the final molecule. []
2,3,4,8,9‐Pentahydro‐7‐(4‐haloaryl)pyrazolo[5,1‐e]benzo[1,5]oxazocines (5) and 2,3(erythro),7,8‐Tetrahydro‐2‐aryl‐3‐(4‐fluoro‐3‐methylbenzoyl)‐6‐(4‐haloaryl)pyrazolo[5,1‐d]benzo[1,4]oxazepines (6)
Compound Description: These two series of heterocyclic compounds, 2,3,4,8,9‐pentahydro‐7‐(4‐haloaryl)pyrazolo[5,1‐e]benzo[1,5]oxazocines (5) and 2,3(erythro),7,8‐Tetrahydro‐2‐aryl‐3‐(4‐fluoro‐3‐methylbenzoyl)‐6‐(4‐haloaryl)pyrazolo[5,1‐d]benzo[1,4]oxazepines (6), were synthesized using a solid-liquid phase transfer catalysis (PTC) approach. [] This method allows for efficient heterocyclization reactions, providing a straightforward route to access these structurally complex compounds. []
5-Chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring
Compound Description: This series of 5-chloro-3-fluorophenoxypyridines incorporating a 1,3,4-oxadiazole ring and a thioether moiety were developed as potential herbicides. [] Researchers investigated their herbicidal activity against various graminaceous plants while assessing their safety profiles for crop selectivity. [] The target compounds were synthesized through S-substitution reactions of 5-mercapto-1,3,4-oxadiazole analogs. []
Compound Description: 3-Amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332) demonstrates potential as a radioprotective agent. [] Studies on human keratinocytes (HaCaT) revealed its ability to protect against radiation-induced apoptosis by inhibiting mitochondrial dysfunction and reducing the generation of reactive oxygen species (ROS). []
cis-4-Amino-3-fluoro-1-methylpiperidine (1)
Compound Description: cis-4-Amino-3-fluoro-1-methylpiperidine (1) is a valuable chiral building block in pharmaceutical development. [] A multikilogram-scale, environmentally friendly synthetic route was established to produce this compound with high enantiomeric purity. []
Compound Description: This series of compounds represents a novel class of potential anti-AIDS drugs designed as potential prodrugs to 3'-fluoro-3'-deoxythymidine (FLT). [] These 5,6-dihydro derivatives were synthesized with the aim of enhancing the duration of action, lipophilicity, and delivery to the central nervous system. []
Compound Description: 5-Fluoro-1-(3,4-di-deoxy-3-fluoro-6-O-trityl-β-D-glycero-hex-3-eno-pyranos-2-ulosyl) uracil (10) is an unsaturated fluoroketone nucleoside synthesized via direct oxidation of a protected 5-fluoro-uracil derivative. [] The synthesis highlighted challenges associated with the formation of a hydrated ketone due to the electronegative fluorine atom, leading to a comparative study of different oxidation methods. []
Compound Description: trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide, designated as PF-03654746, is a histamine H(3) antagonist discovered and developed as a potential therapeutic agent. [] Its discovery involved a series of hypothesis-driven design cycles that utilized medicinal chemistry knowledge, traditional assays, computational tools, and in vitro safety assessments. []
Compound Description: trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide, designated as PF-03654764, represents another histamine H(3) antagonist identified during the same drug discovery effort that yielded PF-03654746. [] Like its counterpart, PF-03654764 demonstrated favorable pharmacological and pharmacokinetic properties, making it a suitable candidate for clinical development. []
3-Fluoro-3-deazaguanosines
Compound Description: This class of nucleoside analogs, characterized by the presence of a fluorine atom at the 3-position of the 3-deazaguanine base, was synthesized using a novel electrophilic fluorination strategy. [] The methodology allows for the introduction of fluorine into 5-(cyanomethyl)imidazole-4-carboxylate nucleosides, providing access to a variety of 3-fluoro-3-deazaguanosine analogs, including those with sugar modifications. []
Hydantoin Analogues of 3′‐Fluoro‐3′‐deoxythymidine (FLT)
Compound Description: These analogs were designed and synthesized by introducing hydantoin moieties at the 5'-position of the fluorinated sugar in 3'-fluoro-3'-deoxythymidine (FLT). [] This modification aimed to explore the impact of these structural changes on the compound's antiviral activity and other biological properties. []
3-Fluoro-3-methyl-2-butanone (FMB) and 1-Fluoro-3,3-dimethyl-2-butanone (FDMB)
Compound Description: 3-Fluoro-3-methyl-2-butanone (FMB) and 1-Fluoro-3,3-dimethyl-2-butanone (FDMB) are two structurally related fluorinated ketones investigated to understand the influence of methyl substitution on conformational isomerism. [] Nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations were employed to analyze their conformational preferences in various solvents. []
Compound Description: 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide, also known as NMS-P118, is a potent and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). [] This orally bioavailable compound exhibits favorable ADME and pharmacokinetic profiles and demonstrates efficacy in preclinical cancer models both as a single agent and in combination with Temozolomide. [] Its selectivity for PARP-1 over PARP-2 is a key feature designed to minimize potential toxicities. []
Compound Description: 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone, designated as GNE-3500, acts as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C (RORc). [] This compound exhibits excellent selectivity over other ROR family members and demonstrates favorable in vitro ADME properties, in vivo PK, and dose-dependent inhibition of interleukin-17 (IL-17) production. [] These characteristics make GNE-3500 a promising candidate for treating inflammatory diseases. []
3-Deoxy-3-fluorogalactopyranose and 4-deoxy-4-fluorogalactopyranose
Compound Description: These two fluorinated sugar derivatives serve as valuable building blocks for synthesizing more complex fluorinated carbohydrates. [] A novel synthetic strategy was developed starting from the readily available levoglucosan, enabling access to orthogonally protected derivatives of both sugars with excellent regio- and stereocontrol. [] This method provides a more practical and efficient alternative to previously reported approaches. []
(4-Fluoro-3-Iodobenzyl)Guanidine (FIBG)
Compound Description: (4-Fluoro-3-Iodobenzyl)Guanidine (FIBG) is a promising compound for imaging and targeted radionuclide therapy of tumors expressing the norepinephrine transporter (NET). [] It can be labeled with either fluorine-18 (18F-FIBG) or iodine-131 (131I-FIBG). [] Preclinical studies demonstrate that FIBG exhibits superior tumor uptake and retention compared to meta-iodobenzylguanidine (MIBG), leading to improved tumor visualization in PET imaging and enhanced therapeutic efficacy in a pheochromocytoma model. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.